![molecular formula C10H22N2 B6331221 1-(Pentan-2-yl)-1,4-diazepane CAS No. 1183210-56-1](/img/structure/B6331221.png)
1-(Pentan-2-yl)-1,4-diazepane
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Overview
Description
“1-(Pentan-2-yl)-1,4-diazepane” is a diazepane ring with a pentan-2-yl group attached. Diazepanes are seven-membered rings containing two nitrogen atoms, and pentan-2-yl is a five-carbon alkyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepane ring, followed by the attachment of the pentan-2-yl group. Alkylation is a common method for preparing alkyl groups .Molecular Structure Analysis
The molecular structure would consist of a seven-membered diazepane ring with a pentan-2-yl group attached. The exact structure would depend on the positions of the nitrogen atoms within the ring and the attachment point of the pentan-2-yl group .Chemical Reactions Analysis
The reactivity of “1-(Pentan-2-yl)-1,4-diazepane” would depend on its exact structure. In general, diazepanes can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pentan-2-yl)-1,4-diazepane” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like boiling point, solubility, and reactivity .Scientific Research Applications
Medicine: Radiopharmaceuticals Development
“1-(Pentan-2-yl)-1,4-diazepane” shows potential in the development of radiopharmaceuticals, particularly as a chelating agent . Chelators are crucial for binding radioactive metals, which can then be used for diagnostic imaging or cancer therapy. The structure of 1-(Pentan-2-yl)-1,4-diazepane could potentially be modified to enhance its affinity for specific radiometals, making it a valuable asset in creating targeted radiopharmaceuticals for conditions like prostate cancer .
Environmental Science: Contaminant Removal
“1-(Pentan-2-yl)-1,4-diazepane” may have applications in environmental science, especially in the removal of contaminants from water sources. Its potential to bind or react with harmful substances could be harnessed to develop more efficient water treatment methods, aiding in the protection of ecosystems and public health .
Mechanism of Action
properties
IUPAC Name |
1-pentan-2-yl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-5-10(2)12-8-4-6-11-7-9-12/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTWMAPCQUQCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CCCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pentan-2-yl)-1,4-diazepane |
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